ATAGABALIN
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMAUQEZFTTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Atagabalin
Elucidation of Atagabalin's Primary Molecular Target: Alpha-2-Delta Subunit of Voltage-Gated Calcium Channels (VGCCs)
The primary molecular target of This compound (B1665804) is the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). targetmol.comsmolecule.com These channels are crucial for regulating neuronal excitability and neurotransmitter release. This compound, like other gabapentinoids, binds to this subunit, modulating the channel's function. wikipedia.orgkoreamed.org
Specificity for Alpha-2-Delta Subunits 1 and 2
The α2δ subunit has four different subtypes, but only subtypes 1 and 2 are known to bind with gabapentinoids like this compound. frontiersin.org this compound shows a high affinity for both the α2δ-1 and α2δ-2 subunits. targetmol.comdrugbank.com While both subunits are targets, the binding to α2δ-1 is considered particularly important for the pharmacological effects of gabapentinoids. nih.govnih.govfrontiersin.org The α2δ-1 subunit is prominently expressed in regions of the central nervous system such as the neocortex, hippocampus, and dorsal horn of the spinal cord, areas involved in pain and seizure modulation. nih.govnih.gov In contrast, the α2δ-2 subunit is more abundant in other areas like the cerebellum. nih.gov Some research suggests that α2δ-2 may be more associated with the central nervous system side effects of gabapentinoids. frontiersin.org
Ligand Binding Dynamics and Affinity Profiling
The interaction between a ligand like this compound and its receptor is governed by principles of association and dissociation rates. excelleratebio.com The equilibrium dissociation constant (Kd) is a measure of a ligand's affinity for its receptor, with a lower Kd value indicating higher affinity. excelleratebio.com Gabapentinoids, as a class, are high-affinity ligands for the α2δ subunits. wikipedia.org For instance, gabapentin (B195806) has a reported dissociation constant (Kd) of 59 nmol/L for the α2δ-1 subunit and 153 nmol/L for the α2δ-2 subunit. nih.gov
| Compound | Target | Affinity (Ki/Kd) |
| Gabapentin | α2δ-1 subunit | Kd = 59 nmol/L nih.gov |
| Gabapentin | α2δ-2 subunit | Kd = 153 nmol/L nih.gov |
| This compound | α2δ subunit | IC50 = 22 nM researchgate.net |
| Pregabalin (B1679071) | α2δ subunit | High affinity drugbank.comnih.gov |
Note: Kd (dissociation constant) and IC50 (half maximal inhibitory concentration) are both measures of binding affinity, with lower values indicating stronger binding. They are not directly interchangeable but provide a basis for comparison.
This compound's Modulatory Effects on Neurotransmitter Release
By binding to the α2δ subunit, this compound modulates the influx of calcium into neurons, which in turn affects the release of neurotransmitters. smolecule.comkoreamed.org
Modulation of Excitatory Neurotransmission Pathways
The consequence of the presynaptic action of this compound is a reduction in the release of several excitatory neurotransmitters. wikipedia.orgkoreamed.org These include glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, as well as substance P and noradrenaline. koreamed.orgclevelandclinic.org By dampening the release of these excitatory messengers, this compound can reduce neuronal hyperexcitability, a state implicated in conditions like neuropathic pain and epilepsy. researchgate.netnih.gov Studies on related compounds have shown a reduction in excitatory postsynaptic currents (EPSCs) following their application. semanticscholar.orgnih.govnih.gov
Delineation of Downstream Cellular Signaling Pathways
The interaction of this compound with the α2δ subunit initiates a cascade of downstream cellular events. While direct research on this compound's specific downstream signaling is limited in the provided results, the effects of other gabapentinoids offer insights into the potential pathways involved.
One significant area of investigation is the role of the α2δ-1 subunit in synaptogenesis, the formation of synapses. The α2δ-1 subunit interacts with thrombospondins, proteins secreted by astrocytes, to promote the formation of excitatory synapses. researchgate.netfrontiersin.org Gabapentinoids can interfere with this interaction, potentially reducing aberrant synapse formation that can contribute to chronic pain states. researchgate.net
Furthermore, recent findings suggest that the α2δ-1 subunit can directly interact with and regulate the synaptic expression of NMDA and AMPA receptors, which are critical for excitatory neurotransmission. researchgate.net Gabapentinoids may normalize the enhanced synaptic targeting and activity of these receptors that occur in pathological states. researchgate.net
Studies on other calcium channel blockers (CCBs) have shown that they can inhibit signaling pathways like the PI3K/Akt and ERK pathways, which are involved in cell survival and proliferation. mdpi.com While not directly stated for this compound, modulation of calcium influx could potentially influence these pathways. Additionally, research on mirogabalin, another gabapentinoid, has indicated that it can reduce the activation of the p38 MAPK signaling pathway and the release of pronociceptive chemokines like CCL2 and CCL5 in models of neuropathic pain. mdpi.com These findings suggest that the effects of gabapentinoids may extend beyond simple modulation of neurotransmitter release to involve complex intracellular signaling cascades that regulate inflammation and neuronal plasticity.
Cellular Electrophysiological Alterations
This compound, like other gabapentinoids such as gabapentin and pregabalin, exerts its primary effect through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). wikipedia.orgwikipedia.orgresearchgate.net This interaction is central to its pharmacological activity and results in significant alterations to cellular electrophysiology. The α2δ subunit is crucial for the proper trafficking and function of VGCCs at presynaptic terminals. nih.gov
The binding of this compound to the α2δ-1 and α2δ-2 subunits modulates calcium influx into neurons. wikipedia.orgsmolecule.com This modulation does not typically involve direct or acute blockage of calcium currents. nih.gov Instead, chronic exposure to gabapentinoids has been shown to inhibit calcium currents and reduce the synaptic release of several excitatory neurotransmitters, including glutamate and substance P. wikipedia.orgresearchgate.netnih.gov This reduction in neurotransmitter release is a key mechanism that leads to decreased neuronal excitability. researchgate.netsmolecule.commedchemexpress.com By dampening the release of key excitatory molecules, this compound can effectively reduce the hyperexcitability of neurons that is implicated in various neurological conditions. patsnap.com
| Compound/Class | Primary Molecular Target | Electrophysiological Effect | Functional Outcome |
|---|---|---|---|
| This compound | α2δ subunit of Voltage-Gated Calcium Channels (VGCCs) wikipedia.orgwikipedia.org | Modulation of Ca2+ influx at presynaptic terminals smolecule.com | Reduced release of excitatory neurotransmitters (e.g., glutamate); decreased neuronal excitability researchgate.netmedchemexpress.com |
| Gabapentin | α2δ subunit of VGCCs wikipedia.orgnih.gov | Chronic exposure inhibits Ca2+ currents; reduces neurotransmitter release nih.govnih.gov | Reduced neuronal hyperexcitability nih.gov |
| Pregabalin | α2δ subunit of VGCCs researchgate.netnih.gov | Inhibits Ca2+ influx at presynaptic neurons nih.gov | Subtly reduces synaptic release of several neurotransmitters researchgate.net |
Synaptic Plasticity Modifications
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory, involving mechanisms like long-term potentiation (LTP) and long-term depression (LTD). openaccessjournals.commdpi.com The modulation of neurotransmitter release by this compound has direct implications for synaptic plasticity.
Gabapentinoids can influence synaptic structure and function. Research indicates that the α2δ-1 subunit, this compound's target, interacts with thrombospondins, which are proteins that promote the formation of new excitatory synapses (synaptogenesis). researchgate.net By binding to α2δ-1, gabapentinoids can block this interaction, thereby potentially inhibiting aberrant excitatory synaptogenesis that occurs in chronic pain states. researchgate.net This suggests a role for this compound in modifying the physical structure and connectivity of neural circuits.
| Compound/Class | Observed Effect on Synaptic Plasticity | Underlying Mechanism | Reference Study Finding |
|---|---|---|---|
| Gabapentinoids (general) | Inhibition of aberrant excitatory synaptogenesis researchgate.net | Blockade of the interaction between the α2δ-1 subunit and thrombospondins researchgate.net | Gabapentinoids can prevent the synaptic growth promoted by the α2δ-1/thrombospondin complex. researchgate.net |
| Pregabalin | Preservation of synaptic terminals; reduced synaptic loss nih.govnih.gov | Reduced excitotoxicity and glial activation in a disease model nih.govnih.gov | In a model of experimental autoimmune encephalomyelitis, pregabalin treatment preserved synaptophysin labeling. nih.gov |
| Gabapentin | No significant effect on paired associative stimulation (PAS)-induced LTP-like plasticity nih.gov | Mechanism distinct from drugs that directly block sodium channels or significantly enhance GABAergic inhibition nih.gov | A single oral dose of gabapentin did not significantly alter LTP-like plasticity in the human motor cortex. nih.gov |
Synthetic Chemistry and Structural Insights of Atagabalin and Analogues
Discovery and Synthetic Pathways of ATAGABALIN (B1665804)
The development of this compound emerged from research programs aimed at creating novel ligands for the α2δ subunit with improved pharmacological profiles over existing gabapentinoids like gabapentin (B195806) and pregabalin (B1679071). researchgate.netnih.gov this compound is classified as a 3,4-trans-dimethyl gababutin (B3063178), a group of cyclopentane-ring derivatives of gabapentin. researchgate.netresearchgate.net
The synthesis of early gabapentinoids, which provides a foundation for the synthesis of analogues like this compound, often relied on classical chemical transformations for preparing primary amines. google.com Key historical methods for synthesizing the core structure of gabapentin, 1-(aminomethyl)-cyclohexaneacetic acid, include:
Hofmann Rearrangement : This method typically involves the use of 1,1-cyclohexane diacetic acid anhydride, which is converted to a monoamide. The subsequent rearrangement of this amide using a reagent like sodium hypobromite (B1234621) yields the primary amine of gabapentin. google.com
Curtius Rearrangement : This pathway utilizes cycloalkane diacetic acid monoesters, which are converted to acyl azides that then rearrange to form the desired aminomethyl group. google.com
Lossen Rearrangement : Another classical method that can be adapted for the synthesis of such amino acids. google.com
A specific synthesis for bicyclic gababutins, the class to which this compound belongs, has been detailed, leading to the creation of various 3- and 3,4-disubstituted derivatives for in vivo evaluation. wikipedia.org
Modern synthetic chemistry has sought to improve upon earlier methods and to create novel gabapentinoid derivatives with diverse properties. These advanced approaches include:
Prodrug Conjugation : To enhance pharmacokinetic properties, gabapentinoids have been conjugated with other molecules. For instance, mutual prodrugs combining gabapentin and pregabalin have been synthesized using various chemical linkers. nih.gov Another example is Gabapentin enacarbil, a prodrug form designed for improved absorption. ijcrt.org
Bioisosteric Replacement : The core structures of gabapentinoids can be modified by replacing certain functional groups with bioisosteres to alter activity and selectivity. PD-0200347, for example, is an oxadiazole bioisostere of gabapentin. researchgate.net
Asymmetric Synthesis : Given the importance of stereochemistry for pharmacological activity (as seen in this compound and Pregabalin), enantioselective synthetic routes are crucial for producing the desired stereoisomers in high purity.
Multi-component Reactions : The development of novel silicon-containing amino acids, as constrained analogues of GABA, highlights the use of advanced synthetic strategies to access structurally diverse compounds for medicinal chemistry programs. rsc.org
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. bluelight.orgnih.gov For gabapentinoids, the primary target is the α2δ subunit of voltage-gated calcium channels, and SAR studies focus on optimizing this interaction. nih.govnih.gov
The binding of gabapentinoids to the α2δ subunit is a key determinant of their mechanism of action. wikipedia.org this compound exhibits a high binding affinity with a reported IC₅₀ value of 22 nM. researchgate.netresearchgate.netresearchgate.net
Cryo-electron microscopy studies have revealed the structural basis for this interaction. The binding pocket for gabapentinoids is located in the dCache1 domain of the α2δ-1 subunit. biorxiv.org Key determinants for high-affinity binding include:
The Amino Acid Backbone : The γ-amino acid structure is crucial. The carboxyl and primary amino groups of the ligand are essential for binding.
Hydrophobic Side Chains : Alkyl substituents on the core ring, such as the cyclohexane (B81311) ring in gabapentin or the cyclopentane (B165970) ring in this compound, are important for occupying the hydrophobic binding pocket.
Specific Residues in the Binding Pocket : The α2δ-1 subunit encapsulates the ligand completely. biorxiv.org A critical arginine residue (Arg217) in the α2δ-1 subunit has been identified as essential for the analgesic effects of these drugs. nih.gov The structural data also identify specific amino acid variations between α2δ isoforms that explain why gabapentinoids bind selectively to α2δ-1 and α2δ-2, but not to α2δ-3 or α2δ-4. biorxiv.org
Endogenous Ligands : The endogenous α-amino acids L-leucine and L-isoleucine, which are structurally similar to gabapentin, bind to the α2δ subunit with similar affinity and may act as endogenous ligands, competitively antagonizing the effects of gabapentinoids. wikipedia.org
Stereochemistry plays a critical role in the pharmacological activity of many drugs, and the gabapentinoids are no exception. nih.gov The spatial arrangement of atoms can significantly impact binding affinity and efficacy.
For this compound, the specific stereoisomer is [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid. wikipedia.org This 3,4-trans-dimethyl configuration is a key feature that contributes to its high affinity for the α2δ subunit. The precise orientation of the two methyl groups on the cyclopentane ring influences how the molecule fits into the binding pocket of the target protein.
This is analogous to the difference between other gabapentinoids. For example, Pregabalin is the (S)-enantiomer of 3-isobutyl GABA, and its stereochemistry is crucial for its high binding affinity, which is several times greater than that of gabapentin. thischangedmypractice.com The distinct three-dimensional structure dictated by the 3,4-trans-dimethyl groups in this compound is a result of targeted design to optimize the interaction with the α2δ receptor, leading to its potent binding. researchgate.net
Comparing the structure and activity of this compound with other gabapentinoids like Gabapentin and Pregabalin provides valuable insights into the SAR of this class of compounds. thischangedmypractice.comijbcp.comnih.gov
| Compound | Core Structure | Key Substituents | Binding Affinity (to α2δ) |
| Gabapentin | Cyclohexane | None | Baseline |
| Pregabalin | Aliphatic | (S)-3-isobutyl | Higher than Gabapentin thischangedmypractice.com |
| This compound | Cyclopentane | (3S,4S)-trans-dimethyl | High (IC₅₀ = 22 nM) researchgate.netresearchgate.net |
| Mirogabalin | Bicyclo[3.2.0]heptane | High |
Gabapentin has a simple substituted cyclohexane ring and serves as the parent compound. Its affinity for the α2δ subunit is the benchmark against which others are often measured. nih.gov
Pregabalin introduces an isobutyl group at the 3-position with a specific (S)-stereochemistry. This single modification results in a significantly higher binding affinity and potency compared to gabapentin. nih.govthischangedmypractice.com Its pharmacokinetic profile is also more predictable due to linear absorption. nih.govsps.nhs.uk
This compound features a cyclopentane ring with two methyl groups in a specific trans configuration. wikipedia.org This 3,4-disubstitution pattern on a five-membered ring results in a very high binding affinity (IC₅₀ of 22 nM), demonstrating that constraining the conformation of the side chain on a different carbocyclic scaffold is an effective strategy for potent α2δ ligands. researchgate.netresearchgate.net
Mirogabalin incorporates a bicyclic ring system, representing a further evolution in designing conformationally restricted analogues to achieve high affinity and selectivity for the α2δ-1 subunit. researchgate.net
These comparisons show a clear trend: increasing the structural complexity and conformational rigidity of the alkyl side chain attached to the GABA backbone, through specific stereocontrolled substitutions or by incorporating bicyclic systems, generally leads to higher binding affinity for the α2δ subunit.
Lead Optimization Strategies in this compound Analog Development
The development of this compound and its analogues is a case study in modern medicinal chemistry, where initial "hit" compounds are systematically refined to create "lead" candidates with improved therapeutic potential. This lead optimization phase aims to enhance potency against the desired biological target while concurrently refining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach the target in the body and exert its effect. wikipedia.orgmedium.com The process is an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the structure-activity relationship (SAR). medium.com
Rational Design and Molecular Modeling in Lead Compound Refinement
Rational drug design was central to the refinement of compounds related to this compound. Starting from the scaffolds of existing gabapentinoids like gabapentin and pregabalin, medicinal chemists systematically introduced structural modifications to explore the chemical space and identify analogues with superior properties. researchgate.netresearchgate.net this compound itself, with its [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid structure, represents a specific modification of the core gabapentinoid framework. wikipedia.org
The primary goal of this rational design approach was to increase the binding affinity for the α2δ subunit of voltage-gated calcium channels, the key pharmacodynamic target for this class of drugs. wikipedia.orgnih.gov Researchers synthesized and evaluated a range of analogues to determine which structural features were critical for potent binding. For instance, the development of various 3-substituted and 3,4-disubstituted "gababutins" (five-membered ring derivatives of gabapentin) allowed for a detailed exploration of the SAR. researchgate.netresearchgate.net
While specific molecular modeling studies for this compound are not extensively detailed in publicly available literature, the process of SAR analysis is often supported by computational techniques like pharmacophore modeling. researchgate.net These models help identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for optimal interaction with the binding site on the α2δ protein. This understanding guides the design of new analogues that are predicted to have higher potency. researchgate.netresearchgate.net
The success of these rational design strategies can be quantified by measuring the binding affinity of the resulting compounds. Affinity is often expressed as the IC50 value, which is the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The research leading to this compound identified it as a high-affinity ligand for the α2δ subunit. researchgate.netresearchgate.net
| Compound | Key Structural Feature | Binding Affinity (IC50) for α2δ Subunit |
| This compound | 3,4-trans-dimethyl gababutin | 22 nM researchgate.netresearchgate.net |
| Gababutin A | 3-methyl gababutin derivative | 30 nM researchgate.net |
Integration of Pharmacodynamic and Pharmacokinetic Insights in Analog Optimization
A critical challenge in the development of this compound analogues and other gabapentinoids was the need to look beyond simple target affinity. Early in the development of related compounds, researchers found that analogues with very high in vitro potency for the α2δ subunit were often weak or inactive when tested in animal models. wikipedia.org This highlighted a disconnect between pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug).
The key insight was the discovery that gabapentinoids are actively transported across the blood-brain barrier by the large neutral amino acid transporter 1 (LAT1 or system L transporter). wikipedia.orgnih.govwikipedia.org This transport mechanism is essential for the compounds to reach their site of action within the central nervous system. The optimization process, therefore, had to address a dual objective: an analogue needed to bind potently to the α2δ subunit (a pharmacodynamic requirement) and also be recognized and transported by the LAT1 system (a pharmacokinetic requirement). nih.gov
Subsequent research revealed that distinct and separate structure-activity relationships exist for α2δ binding and system L transport inhibition. nih.gov Many structural modifications that increased a compound's affinity for the α2δ target simultaneously decreased its interaction with the LAT1 transporter, rendering it unable to penetrate the brain and thus inactive in vivo. wikipedia.org For example, the analogue 3-methyl gababutin showed high binding affinity (IC50 of 30 nM) but could not effectively penetrate the blood-brain barrier. researchgate.net
Therefore, lead optimization became a delicate balancing act. Medicinal chemists had to synthesize and test analogues for both their α2δ binding affinity and their ability to interact with the LAT1 transporter, often measured by their ability to inhibit the uptake of an endogenous substrate like leucine. nih.gov The development of compounds like 4-methylpregabalin, which achieved both higher binding affinity than pregabalin and retained strong affinity for the system L transporter, demonstrated that a successful integration of pharmacodynamic and pharmacokinetic considerations was possible. wikipedia.org This dual-parameter optimization was fundamental to identifying orally active compounds in this class.
| Optimization Parameter | Description | Relevance in this compound Analog Development |
| Pharmacodynamics (PD) | The effect of the drug on the body. Primarily, the binding affinity to the α2δ subunit of voltage-gated calcium channels. wikipedia.org | High affinity is required for potency. Rational design focused on creating analogues with low nanomolar IC50 values. researchgate.net |
| Pharmacokinetics (PK) | The effect of the body on the drug, including absorption and distribution. For gabapentinoids, this crucially involves transport across the blood-brain barrier. wikipedia.org | Transport is mediated by the LAT1 system. Analogues must retain affinity for this transporter to be active in the central nervous system. nih.govwikipedia.org |
| Integrated Optimization | The process of simultaneously refining a compound's structure to meet both PD and PK requirements. | The failure of some high-affinity analogues in vivo demonstrated that optimizing for α2δ binding alone was insufficient. Success required balancing high target affinity with efficient LAT1 transport. researchgate.netnih.govwikipedia.org |
Preclinical Pharmacological Investigations of Atagabalin
In Vitro Pharmacological Characterization
The initial characterization of a new chemical entity involves detailed in vitro studies to determine its affinity for its intended target and to elucidate its mechanism of action at a cellular level.
Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a test compound for a specific receptor or binding site. sygnaturediscovery.comoncodesign-services.comnih.gov These assays typically involve incubating a source of the target receptor (such as prepared cell membranes or recombinant proteins) with a radiolabeled ligand that is known to bind to the site with high affinity. nih.gov By measuring the displacement of the radioligand by increasing concentrations of the unlabeled test compound, the inhibitory concentration 50 (IC50) can be determined. nih.gov The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand and is a measure of the compound's binding affinity. nih.gov
Atagabalin (B1665804), like other gabapentinoids, is known to bind to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). juniperpublishers.comnih.gov Specifically, it is a ligand for the α2δ-1 and α2δ-2 subunits. targetmol.com In competitive radioligand binding assays, this compound has demonstrated high affinity for the α2δ subunit. It exhibits a low IC50 value of 22 nM, indicating potent binding to its target. researchgate.netresearchgate.net This high affinity is a key characteristic that distinguishes it from earlier gabapentinoids.
Table 1: In Vitro Binding Affinity of this compound and Related Gabapentinoids at the α2δ Subunit
| Compound | Binding Site | IC50 (nM) |
|---|---|---|
| This compound | α2δ subunit | 22 researchgate.netresearchgate.net |
| Gabapentin (B195806) | α2δ subunit | - |
| Pregabalin (B1679071) | α2δ subunit | - |
| Gababutin (B3063178) A | α2δ subunit | 30 researchgate.net |
IC50 values for Gabapentin and Pregabalin are not listed as the direct comparative source provided a value only for this compound and Gababutin A. However, literature indicates Pregabalin is 3- to 6-fold more potent than Gabapentin in preclinical models, which is related to its higher binding affinity. nih.gov
While the α2δ subunit is part of the VGCC complex, the therapeutic effects of gabapentinoids are not primarily due to a direct block of calcium channel activity. researchgate.net Instead, their mechanism involves the modulation of protein trafficking and synaptic function. researchgate.netnih.gov Cell-based assays are crucial for investigating these downstream consequences of α2δ binding.
The α2δ-1 subunit has been identified as a powerful regulator of excitatory synaptogenesis, partly through its interaction with thrombospondins. researchgate.netresearchgate.net In pathological states like neuropathic pain, the expression of α2δ-1 is upregulated, which promotes the formation of aberrant excitatory synapses. researchgate.netresearchgate.net Gabapentinoids, by binding to α2δ-1, can interfere with this process. researchgate.net Furthermore, these ligands have been shown to inhibit the forward trafficking of the α2δ-1 subunit to presynaptic terminals. nih.gov This reduction in the presynaptic presence of α2δ-1 is believed to decrease the release of excitatory neurotransmitters, such as glutamate (B1630785). nih.gov
Cellular models, such as primary neuronal cultures or cell lines expressing the α2δ-1 subunit, are used to study these effects. For a compound like this compound, these systems would allow researchers to:
Observe the effects on the subcellular localization and trafficking of the α2δ-1 protein.
Measure changes in the synaptic expression of glutamate receptors like N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are also regulated by α2δ-1. researchgate.netresearchgate.net
Assess the impact on synaptogenesis, for instance by quantifying synapse numbers or the expression of synaptic proteins.
These cell-based studies provide a mechanistic bridge between receptor binding and the physiological effects observed in whole-animal models.
Preclinical Efficacy Studies in Animal Models of Neurological Function
Following in vitro characterization, promising compounds are advanced to in vivo testing in animal models that mimic aspects of human diseases. The efficacy of this compound would be predicted based on its potent α2δ ligand activity and the well-documented profiles of other drugs in this class.
Gabapentinoids are established as antiseizure medications. nih.gov Their efficacy is evaluated in a range of rodent models of epilepsy, each representing different seizure types. frontiersin.org Standard models include:
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against secondarily generalized seizures. nih.gov
Pentylenetetrazole (PTZ) Test: This chemoconvulsant-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. nih.govnih.gov
Kindling Model: This model, where repeated sub-convulsive electrical stimulation of a brain region like the amygdala leads to progressively more severe seizures, is considered highly predictive of clinical efficacy against partial-onset (focal) seizures. nih.govnih.gov
Given its potent α2δ binding, this compound is expected to demonstrate a broad-spectrum anticonvulsant profile similar to or more potent than that of pregabalin. nih.gov Pregabalin is effective against seizures in the MES and kindling models but not in a genetic model of absence epilepsy (GAERS rats). nih.gov Therefore, this compound would be hypothesized to be most effective against partial-onset and generalized tonic-clonic seizures.
Table 2: Common Preclinical Epilepsy Models and Expected Efficacy of an α2δ Ligand like this compound
| Animal Model | Seizure Type Modeled | Typical Effect of Gabapentinoids |
|---|---|---|
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Protection against tonic hindlimb extension nih.gov |
| Pentylenetetrazole (PTZ) | Clonic, Myoclonic | Protection against tonic convulsions; less effective against clonic seizures nih.gov |
| Amygdala Kindling | Partial (Focal) Onset Seizures | Reduction in seizure severity and afterdischarge duration nih.govnih.gov |
The anxiolytic properties of gabapentinoids are well-established, with pregabalin approved for the treatment of generalized anxiety disorder (GAD). nih.govnih.gov The anxiolytic effects are thought to be mediated by the binding to α2δ subunits in brain regions critical for anxiety, such as the amygdala, which reduces neuronal hyperexcitability. juniperpublishers.comnih.gov
Preclinical efficacy for anxiety is assessed in animal models that rely on the conflict between the innate drive to explore a new environment and the fear of open or brightly lit spaces. Standard models include:
Elevated Plus Maze: Anxiolytic compounds increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Light-Dark Box: Anxiolytic drugs increase the time spent in the brightly illuminated compartment.
Stress-Induced Hyperthermia: Anxiolytic agents reduce the transient rise in body temperature that occurs in response to a stressful event.
Based on the profile of related compounds, this compound is predicted to show anxiolytic-like effects in these models. researchgate.netiiab.me Studies with pregabalin have demonstrated clear efficacy in animal models of anxiety, which has translated to clinical use. nih.gov
Gabapentinoids are first-line treatments for neuropathic pain. nih.govnih.gov Their analgesic efficacy is evaluated in animal models where peripheral nerve damage is induced to replicate the symptoms of human neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). nih.gov
Commonly used models include:
Spinal Nerve Ligation (SNL): Ligation of the L5/L6 spinal nerves produces robust and lasting mechanical allodynia. dovepress.com
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.
Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of diabetes leads to the development of neuropathic pain symptoms. frontiersin.org
In these models, gabapentinoids like pregabalin and gabapentin consistently and effectively reverse mechanical allodynia and thermal hyperalgesia. nih.govfrontiersin.org Pregabalin is 2- to 4-fold more potent than gabapentin as an analgesic in these models. nih.gov Given its high affinity for the α2δ-1 subunit, which is upregulated in dorsal root ganglion neurons following nerve injury, this compound is expected to be a highly potent analgesic in these preclinical neuropathic pain paradigms. researchgate.netnih.gov
Investigation of Sleep Architecture Modulation in Preclinical Species
While specific preclinical studies detailing this compound's direct effects on sleep architecture are not extensively available in the public domain, its pharmacological class as a gabapentinoid provides a basis for inferring its likely impact. Gabapentinoids, such as Gabapentin and Pregabalin, have been studied for their effects on sleep. rjn.com.ronih.gov Generally, these compounds are known to increase slow-wave sleep (SWS), also known as deep sleep, and may decrease the time spent in lighter sleep stages. researchgate.netaesnet.org
For instance, studies on Gabapentin have shown that it increases both REM sleep and the duration of slow-wave sleep, while reducing the number of awakenings and the time spent in Stage 1 sleep. rjn.com.ro Similarly, Pregabalin has been associated with a significant increase in the percentage of slow-wave sleep and a reduction in Stage 1 sleep. researchgate.net It is hypothesized that these effects are due to the modulation of voltage-gated calcium channels, which can enhance low-frequency EEG activity (0.5-4 Hz) and increase the duration of non-REM sleep episodes. aesnet.org
Given that this compound is a gabapentinoid, it is plausible that it shares these sleep-modulating properties. smolecule.com Preclinical investigations would typically involve polysomnography in animal models to measure various sleep parameters. synapcell.com
Table 1: Anticipated Effects of this compound on Sleep Architecture Based on Gabapentinoid Class Properties
| Sleep Parameter | Expected Effect of this compound | Rationale |
| Slow-Wave Sleep (SWS / N3) | Increase | A characteristic effect of gabapentinoids like Gabapentin and Pregabalin. rjn.com.roresearchgate.net |
| Stage 1 Sleep (N1) | Decrease | Gabapentinoids tend to reduce time spent in the lightest stage of sleep. rjn.com.ro |
| Wake After Sleep Onset (WASO) | Decrease | By consolidating sleep, a reduction in awakenings is expected. rjn.com.ro |
| REM Sleep | Variable/Increase | Gabapentin has been shown to increase REM sleep. rjn.com.ro |
| Sleep Latency | Decrease | May facilitate a quicker onset of sleep. |
Neurobiological Impact and Behavioral Phenotyping in Animal Models
The ability of a drug to exert effects on the central nervous system is fundamentally dependent on its capacity to cross the blood-brain barrier (BBB). frontiersin.org For compounds in the gabapentinoid class, CNS penetration is a critical attribute. While specific data on this compound's CNS penetration is limited, it is known that some related compounds can penetrate the blood-brain barrier, although not all do so effectively. For example, Gababutin A, a related derivative, has poor BBB penetration, whereas this compound was developed as a compound with a low IC50 value, suggesting it was optimized for better central activity. researchgate.net
The penetration and distribution of drugs within the CNS are complex processes influenced by factors such as molecular size, lipophilicity, and interaction with transport systems at the BBB. nih.govresearchgate.net A successful CNS drug needs to achieve sufficient unbound concentrations in the brain's extracellular fluid to interact with its target. frontiersin.org The design of this compound as a 3,4-trans-dimethyl gababutin derivative was likely intended to improve these pharmacokinetic properties. researchgate.net
Table 2: Factors Influencing CNS Penetration and Considerations for this compound
| Factor | Description | Relevance to this compound |
| Blood-Brain Barrier (BBB) Permeability | The ability to pass from the bloodstream into the brain tissue. frontiersin.org | A prerequisite for CNS activity; this compound's development suggests optimization for this. researchgate.net |
| Lipophilicity | The "fat-loving" nature of a molecule, which can facilitate passage through the lipid membranes of the BBB. nih.gov | A key physicochemical property influencing CNS penetration. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood; only the unbound fraction can cross the BBB. nih.gov | High binding can limit CNS availability. |
| Efflux Transporters | Proteins at the BBB that can actively pump drugs out of the brain. nih.gov | A compound's affinity for these transporters can significantly reduce its CNS concentration. |
| Unbound Brain Concentration | The concentration of the drug not bound to brain tissue, which is considered the pharmacologically active portion. frontiersin.org | This is a more relevant measure of CNS exposure than total brain concentration. frontiersin.org |
This compound's primary mechanism of action involves the modulation of endogenous neurotransmitter systems, specifically the GABAergic system. medchemexpress.com It is a selective ligand for the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels. smolecule.comresearchgate.net By binding to this subunit, this compound modulates calcium influx into neurons. smolecule.com This action is thought to increase the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability. medchemexpress.comnih.gov
This mechanism is characteristic of the gabapentinoid class of drugs. smolecule.com The α2δ subunit itself is a powerful regulator of synaptic connectivity and the trafficking of glutamate receptors like NMDA and AMPA receptors. researchgate.net Therefore, by interacting with the α2δ subunit, this compound indirectly influences both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission.
The interaction of drugs with various neurotransmitter systems can be complex and multifaceted. nih.govfrontiersin.org While this compound's primary target is the α2δ subunit, its downstream effects can modulate the release and activity of several neurotransmitters. For instance, the regulation of calcium channels can impact the release of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. nih.gov
Table 3: this compound's Interaction with Neurotransmitter Systems
| Neurotransmitter System | Interaction Mechanism | Functional Consequence |
| GABAergic System | Enhances GABA-mediated inhibition by binding to the α2δ subunit of voltage-gated calcium channels. smolecule.commedchemexpress.com | Reduced neuronal excitability, contributing to sedative and anxiolytic effects. medchemexpress.com |
| Glutamatergic System | Indirectly modulates glutamate receptor trafficking (NMDA and AMPA) via its action on the α2δ-1 subunit. researchgate.net | Normalization of hyperactive neuronal states. researchgate.net |
| Other Neurotransmitters (e.g., Acetylcholine, Dopamine, Norepinephrine) | Potential for indirect modulation through effects on presynaptic calcium channels and H3 heteroreceptors. nih.gov | The full extent of these interactions for this compound is not fully characterized. |
Advanced Research Methodologies and Future Directions in Atagabalin Research
Computational Approaches in ATAGABALIN (B1665804) Research
Computational methods have become indispensable in modern drug discovery, providing a rapid and cost-effective means to predict compound behavior and optimize research strategies. nih.govnih.govresearchgate.netspringernature.com
In Silico Screening and Virtual Ligand Design
In silico screening allows for the rapid assessment of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. In the context of this compound, this approach can be instrumental in identifying novel molecules with potentially higher affinity or selectivity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. nih.govresearchgate.net By creating a three-dimensional model of the α2δ subunit, researchers can virtually dock vast numbers of compounds to predict their binding energies and interaction modes. This process can guide the synthesis of new chemical entities with improved pharmacological profiles.
Virtual ligand design takes this a step further by iteratively modifying the structure of a lead compound, such as this compound, to enhance its desired properties. Algorithms can suggest modifications to the molecular structure to improve binding affinity, selectivity, or pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies, informed by computational models, can reveal which chemical moieties of the this compound structure are crucial for its interaction with the α2δ subunit, paving the way for the design of next-generation gabapentinoids. nih.gov
Molecular Dynamics Simulations of Ligand-Target Interactions
To gain a more dynamic understanding of how this compound interacts with its target, molecular dynamics (MD) simulations can be employed. chemrevlett.comchemrevlett.com These simulations model the movement of every atom in the ligand-protein complex over time, providing a detailed picture of the binding process and the conformational changes that occur in both the drug and the target. For this compound, MD simulations could elucidate the precise binding kinetics and the subtle differences in its interaction with the α2δ-1 and α2δ-2 subunits. nih.govnih.gov Understanding these dynamics is crucial for explaining its specific neurobiological effects and for designing molecules with tailored activities. Studies on related compounds like gabapentin (B195806) have utilized MD simulations to explore their conformational space and interaction with transport proteins. mdpi.comresearchgate.net
| Computational Technique | Application in this compound Research | Potential Insights |
| In Silico Screening | Identification of novel α2δ ligands from large compound libraries. | Discovery of new chemical scaffolds with therapeutic potential. |
| Virtual Ligand Design | Optimization of the this compound structure for improved properties. | Enhanced binding affinity, selectivity, and pharmacokinetic profile. |
| Molecular Dynamics | Elucidation of the dynamic binding process of this compound to the α2δ subunit. | Detailed understanding of binding kinetics and conformational changes. |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govmdpi.com By integrating in vitro data with physiological information, PBPK models can simulate the pharmacokinetic profile of this compound in different preclinical species and, eventually, in humans. This is particularly valuable in early-stage research as it can help in predicting potential drug-drug interactions and in extrapolating data from animal models to humans. For gabapentinoids, PBPK models have been used to understand their absorption and bioavailability, which can be influenced by transporters like the L-amino acid transporter 1 (LAT1). simulations-plus.comappn.org.uk Such models for this compound would be instrumental in optimizing preclinical study designs and in anticipating its behavior in clinical settings.
Emerging Methodologies for Preclinical Assessment
Beyond computational models, novel experimental platforms are providing more physiologically relevant data in the preclinical phase of drug development.
Organ-on-a-Chip Systems and Complex In Vitro Models for Pharmacological Evaluation
Organ-on-a-chip (OOC) technology represents a significant leap forward from traditional cell cultures. nih.govnih.govamerigoscientific.comnews-medical.net These microfluidic devices contain living human cells in a three-dimensional arrangement that mimics the structure and function of human organs. For neuropharmacological research, a "brain-on-a-chip" can be used to study the effects of compounds like this compound on neuronal function and the blood-brain barrier. scitechdaily.com This technology would allow for the investigation of this compound's impact on neuronal excitability, neurotransmitter release, and synaptic plasticity in a human-relevant microenvironment. Furthermore, by connecting different organ chips (e.g., liver, kidney, and brain), researchers can study the systemic effects and metabolism of this compound in a more holistic manner.
Advanced Imaging Techniques for In Vivo Target Engagement and Neurobiological Effects
Visualizing the interaction of a drug with its target in a living organism is a major goal of preclinical research. Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to assess the in vivo target engagement of this compound. By developing a radiolabeled version of this compound, PET imaging could be used to quantify the occupancy of α2δ subunits in the brain at different drug concentrations. This would provide crucial information about the relationship between drug exposure and target engagement.
Furthermore, functional MRI (fMRI) can be employed to investigate the neurobiological effects of this compound. By measuring changes in blood flow in different brain regions, fMRI can reveal how this compound modulates neuronal activity in response to specific stimuli or in resting-state networks. These advanced imaging techniques offer a non-invasive window into the in vivo pharmacology of this compound, bridging the gap between preclinical findings and clinical outcomes.
| Preclinical Methodology | Application in this compound Research | Potential Insights |
| Organ-on-a-Chip | Evaluation of this compound's effects on human neuronal cells and the blood-brain barrier. | Understanding of human-specific pharmacological responses and neurotoxicity. |
| Advanced Imaging (PET, MRI) | In vivo quantification of α2δ subunit occupancy and assessment of effects on brain activity. | Direct measurement of target engagement and elucidation of neurobiological mechanisms. |
Unanswered Questions and Prospective Research Avenues
While this compound, as a member of the gabapentinoid class, has a recognized primary mechanism of action through its interaction with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, the landscape of research is ripe with unanswered questions. nih.govnih.govnih.gov The pursuit of a more profound understanding of its molecular interactions and the development of superior therapeutic agents drive numerous prospective research avenues. These future directions are critical for optimizing the therapeutic potential of this compound and other next-generation α2δ ligands.
Deeper Elucidation of Alpha-2-Delta Subunit Allosteric Modulation Mechanisms
The foundational mechanism of this compound and its analogs involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). nih.gov This interaction allosterically modulates channel activity, leading to a reduction in the release of excitatory neurotransmitters such as glutamate (B1630785), norepinephrine, and substance P, which is thought to underlie its therapeutic effects. nih.govyoutube.comnih.govnih.gov However, the precise molecular choreography of this modulation remains an area of intensive investigation. nih.gov
Key unanswered questions that form the basis of future research include:
Conformational and Functional Changes: How does the binding of an α2δ ligand like this compound to its subunit induce specific conformational changes across the entire VGCC complex? The exact structural alterations that lead to a decrease in calcium influx and subsequent neurotransmitter release are not fully understood.
Trafficking vs. Function: A central debate revolves around whether gabapentinoids primarily inhibit the forward trafficking of α2δ subunits (and associated calcium channels) to the presynaptic membrane or if they modulate the function of channels already present at the synapse. nih.govnih.gov Some evidence points towards an inhibition of rab11-dependent recycling of endosomal VGCCs, preventing their re-insertion into the cell membrane. nih.gov
Synaptogenesis Inhibition: Beyond direct channel modulation, research suggests that α2δ subunits mediate excitatory synapse formation through interactions with astrocyte-secreted thrombospondins. nih.govresearchgate.net Gabapentinoids have been shown to disrupt this interaction, potentially preventing the formation of aberrant synapses in pathological states like neuropathic pain. nih.govresearchgate.net Deeper exploration of this anti-synaptogenic role is a critical research frontier.
| Research Area | Central Unanswered Question | Potential Implication |
|---|---|---|
| Structural Biology | What are the precise conformational changes in the VGCC complex upon ligand binding? | Rational design of ligands with higher specificity and potency. |
| Cell Biology | Is the primary mechanism inhibition of channel trafficking, modulation of channel function, or both? | Understanding the time course of drug action (acute vs. chronic effects). |
| Neurodevelopment | To what extent does blocking the α2δ-thrombospondin interaction contribute to therapeutic effects? | Novel applications in preventing pathological synaptic plasticity. |
Identification of Novel Binding Partners or Downstream Effectors of this compound Action
While the α2δ subunit is the definitive primary target, the wide spectrum of clinical effects associated with gabapentinoids suggests the possibility of additional binding partners or downstream effectors. researchgate.net Research is actively exploring molecular pathways beyond the canonical VGCC modulation to construct a more complete picture of this compound's mechanism of action.
Prospective research avenues in this domain include:
Macromolecular Signaling Complexes: The α2δ-1 subunit may act as a scaffold protein, organizing a larger signaling complex at the synapse. researchgate.net This complex could include other receptors, such as NMDA and AMPA glutamate receptors, and their interaction might be crucial for synaptogenesis and the massive glutamate release seen in chronic pain states. researchgate.net Identifying the full complement of proteins within this complex could reveal novel therapeutic targets.
Descending Pain Pathways: The analgesic effects of gabapentinoids are not solely due to actions at the primary afferent terminal in the dorsal horn. Evidence suggests they also modulate descending pain pathways, potentially by facilitating descending noradrenergic inhibition and inhibiting descending serotonergic facilitation. nih.govresearchgate.net The precise circuits and molecular players involved in these supraspinal actions require further investigation.
Intracellular Mechanisms: Some studies propose that gabapentinoids may act on α2δ subunits within the cytosol, affecting trafficking pathways over a longer timescale. frontiersin.org This could explain the delayed onset of maximal therapeutic benefit observed clinically and points to chronic intracellular adaptations as a key component of the drug's action.
Development of Next-Generation Alpha-2-Delta Ligands with Enhanced Properties
The clinical experience with first- and second-generation gabapentinoids, such as gabapentin and pregabalin (B1679071), has paved the way for the development of new α2δ ligands with superior properties. The goal is to create compounds that offer improved efficacy, better tolerability, and more predictable pharmacokinetics. tandfonline.com Mirogabalin represents a step in this direction, and future research aims to build on this progress. tandfonline.com
Key objectives for the development of next-generation ligands include:
Enhanced Potency and Selectivity: Developing molecules with higher affinity for the α2δ subunit could allow for lower effective doses, potentially reducing off-target effects. Furthermore, creating ligands with greater selectivity for the α2δ-1 versus the α2δ-2 subtype may help to dissociate desired therapeutic effects from unwanted side effects, although the precise functional distinctions of these subtypes are still being explored. researchgate.net
Optimized Pharmacokinetics: A significant drawback of early gabapentinoids like gabapentin is their non-linear, saturable absorption, which leads to less predictable plasma concentrations. researchgate.netnih.gov Future ligands are being designed for linear, dose-proportional absorption, similar to pregabalin, to ensure more reliable and predictable clinical responses. nih.gov
Reduced Side-Effect Profile: The most common dose-limiting side effects of gabapentinoids are CNS-related, including dizziness, somnolence, and ataxia. tandfonline.comsleep-disorders.net Medicinal chemistry efforts are focused on designing molecules that retain high therapeutic efficacy while minimizing these adverse effects, possibly by altering brain penetration or subtype selectivity.
| Compound Class | Example | Key Property | Goal for Next-Generation |
|---|---|---|---|
| First-Generation | Gabapentin | Non-linear, saturable absorption. researchgate.net | Linear, predictable pharmacokinetics. |
| Second-Generation | Pregabalin | Higher affinity than gabapentin; linear absorption. nih.govmdpi.com | Even higher affinity and potency. |
| Newer Ligands | Mirogabalin | Very high affinity and slow dissociation from the α2δ subunit. tandfonline.com | Improved side-effect profile and broader efficacy. |
Q & A
Q. What are the key pharmacological targets of ATAGABALIN, and how do they inform experimental design in preclinical studies?
Methodological Answer: Begin by conducting a systematic literature review to identify validated targets (e.g., voltage-gated calcium channels, NMDA receptors) using databases like PubMed or Google Scholar . Design dose-response experiments to quantify ligand-receptor binding affinity (e.g., IC₅₀ values) using radioligand displacement assays. Include positive/negative controls (e.g., gabapentin for calcium channel modulation) and validate results via orthogonal methods like electrophysiology .
Q. How should researchers design controlled experiments to assess this compound’s efficacy while minimizing confounding variables?
Methodological Answer: Use randomized, double-blind protocols for in vivo models (e.g., neuropathic pain in rodents). Stratify subjects by baseline pain thresholds and normalize environmental conditions (diet, light cycles). Employ statistical blocking to account for inter-subject variability and apply ANOVA with post-hoc Tukey tests for group comparisons . Document all parameters (e.g., dosing intervals, vehicle composition) to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in behavioral assays?
Methodological Answer: Non-linear regression (e.g., log-dose vs. response curves) is critical for calculating ED₅₀ values. Use the Hill equation to model sigmoidal relationships. For categorical outcomes (e.g., pain relief scores), apply chi-square tests or logistic regression. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How can researchers validate this compound’s metabolic stability in vitro, and what parameters should be prioritized?
Methodological Answer: Use liver microsomes or hepatocyte assays to measure metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Monitor cytochrome P450 isoform interactions (e.g., CYP3A4 inhibition) via fluorometric assays. Prioritize parameters like plasma protein binding (%PPB) and blood-to-plasma ratio (B/P) to predict in vivo pharmacokinetics .
Q. What criteria distinguish robust in vitro models from in vivo models for studying this compound’s neuropharmacology?
Methodological Answer: In vitro models (e.g., primary neuron cultures) are ideal for mechanistic studies (e.g., calcium flux assays) but lack systemic interactions. In vivo models (e.g., chronic constriction injury in rats) capture complex physiology but require stringent ethical oversight. Cross-validate findings using ex vivo tissue analysis (e.g., immunohistochemistry for synaptic markers) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic data across species be resolved?
Methodological Answer: Perform allometric scaling to adjust for metabolic rate differences (e.g., mouse vs. human). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability. Validate with humanized liver models or clinical microdosing trials .
Q. What strategies address batch-to-batch variability in this compound synthesis for reproducible preclinical studies?
Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Characterize each batch via HPLC purity checks, NMR spectroscopy, and differential scanning calorimetry (DSC). Use stability-indicating assays (e.g., forced degradation under UV/heat) to establish shelf-life .
Q. How should researchers integrate transcriptomic and proteomic data to elucidate this compound’s mechanism of action?
Methodological Answer: Combine RNA-seq and LC-MS/MS proteomics from treated vs. control tissues. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks (e.g., neuroinflammation pathways). Validate key targets (e.g., IL-6, TNF-α) via siRNA knockdown or CRISPR-Cas9 editing .
Q. What frameworks are recommended for assessing this compound’s long-term safety profile in chronic use models?
Methodological Answer: Design longitudinal studies with histopathological endpoints (e.g., organ toxicity scoring). Apply the Hill criteria for causality assessment in adverse events. Use machine learning (e.g., random forest models) to predict off-target effects from structural-activity relationships (SAR) .
Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
Methodological Answer: Conduct meta-analyses of phase I-III trial data to identify confounding factors (e.g., patient stratification, placebo effects). Re-evaluate preclinical models for translational relevance (e.g., human induced pluripotent stem cell-derived neurons). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypothesis-driven follow-up studies .
Data Presentation Guidelines
- Tables : Include dose-response metrics (e.g., EC₅₀, maximum efficacy), statistical significance (p-values), and sample sizes.
- Figures : Use line graphs for time-course data, bar charts for group comparisons, and heatmaps for omics datasets.
- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
